molecular formula C12H17NO3 B14397288 N,N-Diethyl-5-hydroxy-2-methoxybenzamide CAS No. 89984-51-0

N,N-Diethyl-5-hydroxy-2-methoxybenzamide

Cat. No.: B14397288
CAS No.: 89984-51-0
M. Wt: 223.27 g/mol
InChI Key: QJMBZCGQPVXHRS-UHFFFAOYSA-N
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Description

N,N-Diethyl-5-hydroxy-2-methoxybenzamide, also known as etamivan, is a compound belonging to the class of organic compounds known as methoxyphenols. These compounds contain a methoxy group attached to the benzene ring of a phenol moiety. Etamivan is a respiratory stimulant drug similar to nikethamide and has been used in the treatment of barbiturate overdose and chronic obstructive pulmonary disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-5-hydroxy-2-methoxybenzamide typically involves the reaction of 4-methoxyphenol with diethylamine and an appropriate acylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-5-hydroxy-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-5-hydroxy-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-hydroxy-2-methoxybenzamide involves its role as a central nervous system and respiratory stimulant. It acts on the medullary respiratory centers to enhance respiratory drive. The exact molecular targets and pathways are not fully elucidated, but it is believed to interact with neurotransmitter systems and ion channels to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-5-hydroxy-2-methoxybenzamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties.

Properties

CAS No.

89984-51-0

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N,N-diethyl-5-hydroxy-2-methoxybenzamide

InChI

InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)10-8-9(14)6-7-11(10)16-3/h6-8,14H,4-5H2,1-3H3

InChI Key

QJMBZCGQPVXHRS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)O)OC

Origin of Product

United States

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